molecular formula C9H6F3N3O2 B12098361 7-Methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol

7-Methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol

Cat. No.: B12098361
M. Wt: 245.16 g/mol
InChI Key: FQUIKFWTHHKBSQ-UHFFFAOYSA-N
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Description

7-Methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol is a heterocyclic compound that belongs to the pyridopyrazine family This compound is characterized by the presence of a methoxy group at the 7th position and a trifluoromethyl group at the 3rd position on the pyrido[3,4-b]pyrazin-2-ol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may start with the formation of a pyridine derivative, followed by the introduction of the pyrazine ring through cyclization reactions. The methoxy and trifluoromethyl groups are then introduced via substitution reactions using suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups on the compound.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the development of novel materials with specific properties.

    Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are studied in the context of various diseases. Its ability to interact with biological targets makes it a promising lead compound for the development of new medications.

    Industry: In the industrial sector, the compound is used in the development of advanced materials, including fluorescent dyes and polymers with specific functionalities.

Mechanism of Action

The mechanism of action of 7-Methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-3-trifluoromethyl-1H-pyrido[3,4-b]pyrazin-2-one: This compound is structurally similar but differs in the presence of a keto group instead of a hydroxyl group.

    3-Methyl-7-(trifluoromethyl)pyrrolo[1,2,a]pyrazin-1-one: Another related compound with a different core structure but similar functional groups.

Uniqueness

7-Methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol stands out due to its specific substitution pattern and the presence of both methoxy and trifluoromethyl groups. These features contribute to its unique chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

7-Methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol is a heterocyclic compound belonging to the pyridopyrazine family. Its unique structure features a methoxy group at the 7th position and a trifluoromethyl group at the 3rd position, contributing to its chemical reactivity and potential biological activities. This article reviews the existing literature on its biological activity, including therapeutic effects, interaction with biological targets, and relevant case studies.

The molecular formula of this compound is C9H6F3N3O2, with a molecular weight of approximately 245.16 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution.

PropertyValue
Molecular FormulaC9H6F3N3O2
Molecular Weight245.16 g/mol
IUPAC Name7-methoxy-3-(trifluoromethyl)-1H-pyrido[3,4-b]pyrazin-2-one
InChI KeyFQUIKFWTHHKBSQ-UHFFFAOYSA-N
Canonical SMILESCOC1=NC=C2C(=C1)NC(=O)C(=N2)C(F)(F)F

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate enzymatic activities or alter signaling pathways, potentially leading to therapeutic effects in various conditions.

Potential Targets

  • Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors : It may bind to receptors that play roles in cellular signaling.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. Further research is needed to quantify its effectiveness against specific pathogens.
  • Anticancer Potential :
    • The compound has been evaluated for its anticancer properties through in vitro assays. For instance, it demonstrated inhibitory effects on cancer cell lines, indicating potential for further development as an anticancer agent.
  • Anti-inflammatory Effects :
    • Studies have shown that compounds similar to this compound can modulate inflammatory responses, suggesting it may have applications in treating inflammatory diseases.

Case Studies

Several studies have explored the biological activity of related compounds or derivatives:

  • Study on Anticancer Activity :
    • A derivative of pyridopyrazine was found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase in cancer cells. The IC50 values ranged from low micromolar concentrations, highlighting the potential of similar compounds in cancer therapy .
  • Anti-inflammatory Research :
    • Research indicated that certain derivatives could inhibit TNF-alpha release in LPS-induced models, showcasing their anti-inflammatory capabilities .

Properties

Molecular Formula

C9H6F3N3O2

Molecular Weight

245.16 g/mol

IUPAC Name

7-methoxy-3-(trifluoromethyl)-1H-pyrido[3,4-b]pyrazin-2-one

InChI

InChI=1S/C9H6F3N3O2/c1-17-6-2-4-5(3-13-6)14-7(8(16)15-4)9(10,11)12/h2-3H,1H3,(H,15,16)

InChI Key

FQUIKFWTHHKBSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2C(=C1)NC(=O)C(=N2)C(F)(F)F

Origin of Product

United States

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